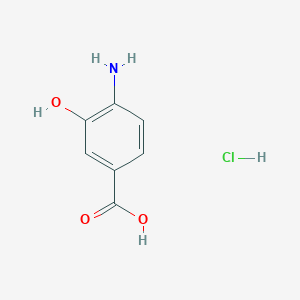

4-Amino-3-hydroxybenzoic acid hydrochloride

Description

4-Amino-3-hydroxybenzoic acid hydrochloride (CAS: 2374-03-0) is a substituted benzoic acid derivative with the molecular formula C₇H₇NO₃·HCl. Key properties include:

- Purity: ≥98% (HPLC grade) .

- Physical State: Powder with a decomposition temperature of ~215°C .

- Solubility: Partially miscible in water, ethanol, and chloroform .

- Applications: A critical intermediate in pharmaceutical synthesis, notably for tafamidis (Vyndaqel®), a transthyretin stabilizer used to treat hereditary amyloid polyneuropathy .

The compound’s structure features a hydroxyl (-OH) group at the 3-position and an amino (-NH₂) group at the 4-position on the benzene ring, enabling versatile reactivity in amide formation and cyclocondensation reactions .

Properties

Molecular Formula |

C7H8ClNO3 |

|---|---|

Molecular Weight |

189.59 g/mol |

IUPAC Name |

4-amino-3-hydroxybenzoic acid;hydrochloride |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,9H,8H2,(H,10,11);1H |

InChI Key |

UIWLOPADRZFOIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The method described in US4886908A involves a multi-step synthesis starting from (2S,4R)-4-hydroxyproline ester hydrochloride (Formula I). The process is divided into three stages:

-

Deprotonation and Cyclization : Treatment with alkali metal methoxide/ethoxide (e.g., NaOMe in methanol) at -40°C to -20°C to form (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester.

-

Oxidation and Ring Opening : Reaction with hydrogen peroxide and sodium hydroxide, followed by acidification with sulfuric or hydrochloric acid, yielding (R)-4-hydroxy-2-pyrrolidone (Formula III).

-

Hydrolysis and Isolation : Hydrolysis of the pyrrolidone in excess HCl (5–6N) under reflux, followed by ion-exchange chromatography and recrystallization to obtain the hydrochloride salt.

Key Parameters and Yields

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Deprotonation | NaOMe/MeOH, -40°C to -20°C | 95 | >98 |

| Oxidation | H₂O₂/NaOH, 20–40°C | 89 | 97 |

| Hydrolysis | 6N HCl, reflux, 6h | 94 | 99 |

Advantages :

-

High enantiomeric purity ([α]D²⁰ = -20.5°).

-

Scalable with minimal byproducts due to precise temperature control.

Disadvantages :

-

Requires specialized equipment for low-temperature reactions.

-

Multi-step purification (ion exchange, sublimation) increases complexity.

Nitro-Group Reduction Pathway

Reaction Overview

The method from CN105237423A begins with 3-nitro-4-chlorobenzoic acid (Step 1), which undergoes hydrolysis in NaOH (100–105°C) to form 3-nitro-4-hydroxybenzoic acid. Subsequent catalytic hydrogenation (Pd/C, H₂ at 0.5–1.5 MPa) reduces the nitro group to an amine, followed by HCl acidification to yield the hydrochloride salt.

Key Parameters and Yields

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolysis | 30% NaOH, 100°C, 2h | 85 | 97 |

| Reduction | Pd/C (2.5–5.0 wt%), H₂, 95–100°C | 90 | 98 |

| Acidification | HCl, 0–5°C | 88 | 99 |

Advantages :

-

Fewer synthetic steps compared to the hydroxyproline route.

-

Ambient-temperature acidification simplifies final isolation.

Disadvantages :

-

High-pressure hydrogenation requires specialized reactors.

-

Catalyst (Pd/C) recovery impacts cost-efficiency.

Comparative Analysis of Methods

Reaction Efficiency

Environmental and Economic Considerations

-

Waste Generation : The hydroxyproline route produces salt byproducts (e.g., Na₂SO₄) during ion-exchange steps, requiring wastewater treatment. The nitro-reduction method generates minimal waste but relies on precious-metal catalysts.

-

Cost Drivers : Hydroxyproline derivatives are costlier starting materials than nitro-chlorobenzoic acids. However, the latter’s reliance on Pd/C (¥300–500/g) offsets raw material savings.

Mechanistic Insights

Cyclization and Ring Opening

In the hydroxyproline route, the ester’s deprotonation induces cyclization to form a pyrroline intermediate. Oxidation with H₂O₂ introduces a hydroxyl group, while acid hydrolysis cleaves the lactam ring, yielding the amino acid backbone.

Catalytic Hydrogenation

The nitro group in 3-nitro-4-hydroxybenzoic acid undergoes sequential reduction:

-

Nitro → Nitroso : Adsorption of H₂ on Pd surfaces facilitates electron transfer.

-

Nitroso → Hydroxylamine : Further hydrogenation via Langmuir-Hinshelwood kinetics.

-

Hydroxylamine → Amine : Final reduction to the primary amine, protonated by HCl to form the hydrochloride.

Industrial Applications and Optimization

Pilot-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The amino group can be further reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), catalytic hydrogenation with Pd/C.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products

Oxidation Products: Quinones.

Reduction Products: Amines.

Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis

4-Amino-3-hydroxybenzoic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing sphingosine kinase inhibitors, which have therapeutic potential in treating cancer and other diseases . The incorporation of this compound into drug formulations enhances the efficacy and specificity of the resulting pharmaceuticals.

Biochemical Studies

In biochemical research, this compound is utilized to study metabolic pathways and enzyme activities. For instance, research on the microbial metabolism of 4-amino-3-hydroxybenzoic acid has revealed enzymes such as NAD(+)-dependent dehydrogenases and decarboxylases that are involved in its degradation . Understanding these pathways can lead to insights into microbial metabolism and potential biotechnological applications.

Organic Synthesis

Building Block for Complex Molecules

4-Amino-3-hydroxybenzoic acid hydrochloride is recognized as a fundamental building block in organic synthesis. Its unique chemical structure allows chemists to construct more complex molecules, facilitating the development of new materials and compounds .

Dyes and Pigments Production

This compound is also significant in the dye and pigment industry as an essential dye intermediate. Its structural properties influence the coloration and characteristics of final dye products, making it valuable for manufacturing processes across various industries .

Microbial Production

Research has explored the microbial production of aromatic chemicals using 4-amino-3-hydroxybenzoic acid as a precursor. For example, studies have indicated that certain strains of bacteria can metabolize this compound to produce valuable intermediates for polymer synthesis, such as polybenzoxazole polymers . This highlights its potential role in sustainable production methods utilizing biomass resources.

Data Table: Applications Overview

Case Studies

-

Sphingosine Kinase Inhibitors Development

A study demonstrated the synthesis of novel sphingosine kinase inhibitors using 4-amino-3-hydroxybenzoic acid hydrochloride as a starting material. The resulting compounds exhibited significant anti-cancer properties in vitro, showcasing the compound's utility in pharmaceutical development. -

Microbial Metabolism Pathway Elucidation

Research involving Bordetella sp. strain 10d illustrated the metabolic pathway of 4-amino-3-hydroxybenzoic acid, leading to the identification of key intermediates such as pyruvic acid. This study provided insights into microbial degradation mechanisms and potential applications in bioremediation and industrial biotechnology .

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogues, their substituents, and applications:

Key Observations :

- Functional Group Impact: Hydroxyl (-OH) vs. Chloro (-Cl): The hydroxyl group in 4-amino-3-hydroxybenzoic acid enhances hydrogen bonding and solubility, making it suitable for aqueous reactions . In contrast, the chloro substituent in 4-amino-3-chlorobenzoic acid increases lipophilicity, favoring membrane permeability . Ester Derivatives (e.g., B-5354C): Esterification of the carboxylic acid group in 4-amino-3-hydroxybenzoic acid modifies bioavailability and inhibition mechanisms. B-5354C exhibits non-competitive SphK1 inhibition, unlike its parent compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

4-Amino-3-hydroxybenzoic acid hydrochloride, also known as 4-Amino-3-hydroxybenzoic acid (4-AHBA), is a compound with significant biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores its biological activity, metabolic pathways, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

4-Amino-3-hydroxybenzoic acid hydrochloride has the molecular formula and a molar mass of approximately 192.59 g/mol. It features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzoic acid structure, which contributes to its reactivity and biological functions.

1. Pharmacological Applications

4-AHBA has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a building block for drug development, particularly in synthesizing anti-inflammatory and analgesic agents. For instance, it has been reported to inhibit the activity of the epidermal growth factor receptor (EGFR), which is significant in cancer therapy .

2. Metabolic Pathways

Research indicates that 4-AHBA can be metabolized by certain bacterial strains, such as Bordetella sp. strain 10d. This strain utilizes 4-AHBA through a series of enzymatic reactions leading to the production of various metabolites. Key enzymes involved include:

- NAD(+)-dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase

- 4-oxalocrotonate tautomerase

- 4-oxalocrotonate decarboxylase

The metabolic pathway culminates in the formation of pyruvic acid, highlighting its role in microbial metabolism .

Case Study: Enzymatic Activity

A study examined the enzymatic activity of NspN, an enzyme from Streptomyces murayamaensis, which converts 3-amino-4-hydroxybenzoic acid into benzamide derivatives. The substrate specificity tests revealed that NspN exhibited the highest activity towards 3,4-AHBA, underscoring its potential utility in biosynthetic applications for therapeutic agents .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 4-amino-3-hydroxybenzoic acid hydrochloride, and how do they influence its reactivity?

- Answer : The compound (C₇H₇NO₃·HCl) contains an aromatic ring with amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 3, respectively, and a carboxylic acid (-COOH) at position 1. The hydrochloride salt enhances solubility in polar solvents like aqueous ethanol and water . The ortho positioning of the amino and hydroxyl groups creates intramolecular hydrogen bonding, reducing electrophilic substitution reactivity at these sites. This structural arrangement is critical for its role as a precursor in synthesizing bioactive molecules like sphingosine kinase inhibitors .

Q. What are the recommended methods for synthesizing 4-amino-3-hydroxybenzoic acid hydrochloride?

- Answer : A common route involves cyclocondensation of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid under controlled acidic conditions. Reaction parameters such as temperature (80–100°C) and stoichiometric ratios are optimized to achieve yields >85% . Alternative methods include catalytic hydrogenation of nitro precursors, followed by hydrochloric acid treatment to form the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers at 2–8°C, protected from light and moisture. The compound decomposes at ~215°C, necessitating avoidance of high-temperature environments . While not classified as hazardous under OSHA standards, standard laboratory PPE (gloves, goggles) is recommended during handling due to potential irritant effects .

Advanced Research Questions

Q. How can enantiomeric purity be confirmed in synthesized batches of 4-amino-3-hydroxybenzoic acid hydrochloride?

- Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak® IG-3) with a mobile phase of hexane:isopropanol (70:30, v/v) and UV detection at 254 nm resolves enantiomers. Validation via ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results .

Q. What strategies optimize yield in cyclocondensation reactions involving this compound?

- Answer : Key factors include:

- Catalyst selection : Lewis acids like ZnCl₂ improve reaction kinetics by activating the benzoyl chloride electrophile.

- Solvent system : Dichloromethane enhances reagent miscibility while minimizing side reactions.

- Stoichiometry : A 1:1.2 molar ratio of 4-amino-3-hydroxybenzoic acid to 3,5-dichlorobenzoyl chloride maximizes product formation .

Q. How does 4-amino-3-hydroxybenzoic acid hydrochloride interact with biological targets such as sphingosine kinase?

- Answer : The compound acts as a competitive inhibitor by mimicking the natural substrate sphingosine. In vitro assays (e.g., fluorescence polarization) measure IC₅₀ values using recombinant sphingosine kinase 1 (SphK1). Molecular docking studies reveal hydrogen bonding between the hydroxyl group and SphK1's Asp178 residue, critical for binding .

Q. What analytical techniques characterize its stability under physiological conditions?

- Answer :

- HPLC-UV : Monitor degradation products in simulated gastric fluid (pH 1.2) over 24 hours.

- TGA/DSC : Thermal gravimetric analysis shows a decomposition onset at 215°C, while differential scanning calorimetry confirms polymorphic stability up to 150°C .

- LC-MS : Identifies hydrolytic degradation products (e.g., 4-amino-3-hydroxybenzoic acid) under accelerated stability conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.